

Application Notes and Protocols for Electrophysiology Recording with ML382

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Compound of Interest

Compound Name: ML382

Cat. No.: B609162

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Introduction

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). MrgX1 is a sensory neuron-specific receptor implicated in pain and itch sensation. As a PAM, **ML382** does not activate the receptor directly but enhances the activity of the endogenous agonist, such as the peptide BAM8-22. This modulation has been shown to potentiate the inhibitory effects of MrgX1 activation on neuronal excitability, primarily through the inhibition of high-voltage-activated (HVA) calcium channels. These application notes provide detailed protocols for utilizing **ML382** in electrophysiological studies to investigate its effects on ion channel function and neuronal activity.

Data Presentation

Table 1: Effect of ML382 on the Potency of BAM8-22 in Inhibiting High-Voltage-Activated Calcium Currents (ICa) in Dorsal Root Ganglion (DRG) Neurons

ML382 Concentration (μM)	BAM8-22 IC50 for ICa Inhibition (μM)
0 (Control)	0.66 ± 0.05
0.1	0.43 ± 0.02
1	0.25 ± 0.02
10	0.06 ± 0.01
30	0.08 ± 0.01

Data compiled from published studies. The IC50 represents the concentration of BAM8-22 required to inhibit 50% of the HVA calcium current.

Table 2: Summary of Electrophysiological Effects of ML382 in the Presence of BAM8-22

Parameter	Effect	Cell Type	Notes
HVA Calcium Current (ICa)	Potentiates BAM8-22 induced inhibition.[1]	Dorsal Root Ganglion (DRG) Neurons	ML382 alone has no significant effect on ICa.[1]
Excitatory Postsynaptic Currents (eEPSCs)	Enhances BAM8-22 induced inhibition of eEPSCs in spinal cord neurons.	Substantia Gelatinosa (SG) Neurons in spinal cord slices	High-intensity stimulation of dorsal root afferents was used to evoke eEPSCs.
Neuronal Excitability	Potentiates BAM8-22 induced reduction in action potential firing.	DRG Neurons	This effect is linked to the modulation of TTX-resistant sodium channels.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of High-Voltage-Activated Calcium Currents in Cultured Dorsal

Root Ganglion (DRG) Neurons

Objective: To measure the potentiation of BAM8-22-induced inhibition of HVA calcium channels by **ML382**.

Materials:

- Primary culture of rodent DRG neurons
- External Solution (in mM): 130 TEA-Cl, 5 CaCl₂, 10 HEPES, 10 glucose, 0.3 TTX. pH adjusted to 7.3 with TEA-OH.
- Internal Solution (in mM): 110 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.1 GTP. pH adjusted to 7.3 with CsOH.
- **ML382** stock solution (e.g., 10 mM in DMSO)
- BAM8-22 stock solution (e.g., 1 mM in water)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pulling patch pipettes

Procedure:

- Cell Preparation:
 - Isolate DRG neurons from rodents following established protocols.
 - Plate the dissociated neurons on coated coverslips and culture for 12-24 hours before recording.
- Solution Preparation:
 - Prepare external and internal solutions and filter-sterilize.
 - Prepare fresh dilutions of **ML382** and BAM8-22 in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize solvent effects.

- Patch-Clamp Recording:
 - Transfer a coverslip with DRG neurons to the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).
 - Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
 - Establish a whole-cell patch-clamp configuration on a DRG neuron.
 - Hold the neuron at a holding potential of -80 mV.
- Voltage-Clamp Protocol for HVA Calcium Currents:
 - To isolate HVA currents, apply a depolarizing prepulse to -40 mV for 500 ms to inactivate low-voltage-activated (LVA) channels.
 - From the holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium currents.
 - Record the baseline HVA calcium currents in the control external solution.
- Drug Application:
 - Co-apply BAM8-22 (at a sub-maximal concentration, e.g., 0.5 μM) and a specific concentration of **ML382** by switching the perfusion to the drug-containing external solution.^[1]
 - Allow sufficient time for the drug effect to stabilize (typically 2-5 minutes).
 - Record the HVA calcium currents in the presence of the drugs using the same voltage-clamp protocol.
 - To test the effect of **ML382** alone, perfuse with a solution containing only **ML382**.^[1]
 - Perform a washout by perfusing with the control external solution to observe the reversibility of the drug effects.
- Data Analysis:

- Measure the peak amplitude of the inward calcium current at each voltage step.
- Construct current-voltage (I-V) relationship plots.
- Calculate the percentage of inhibition of the peak calcium current by BAM8-22 in the absence and presence of **ML382**.
- Determine the IC₅₀ of BAM8-22 for I_{Ca} inhibition at different concentrations of **ML382** by fitting the dose-response data with the Hill equation.

Protocol 2: Current-Clamp Recording of Neuronal Excitability in DRG Neurons

Objective: To assess the effect of **ML382** and BAM8-22 on the action potential firing properties of DRG neurons.

Materials:

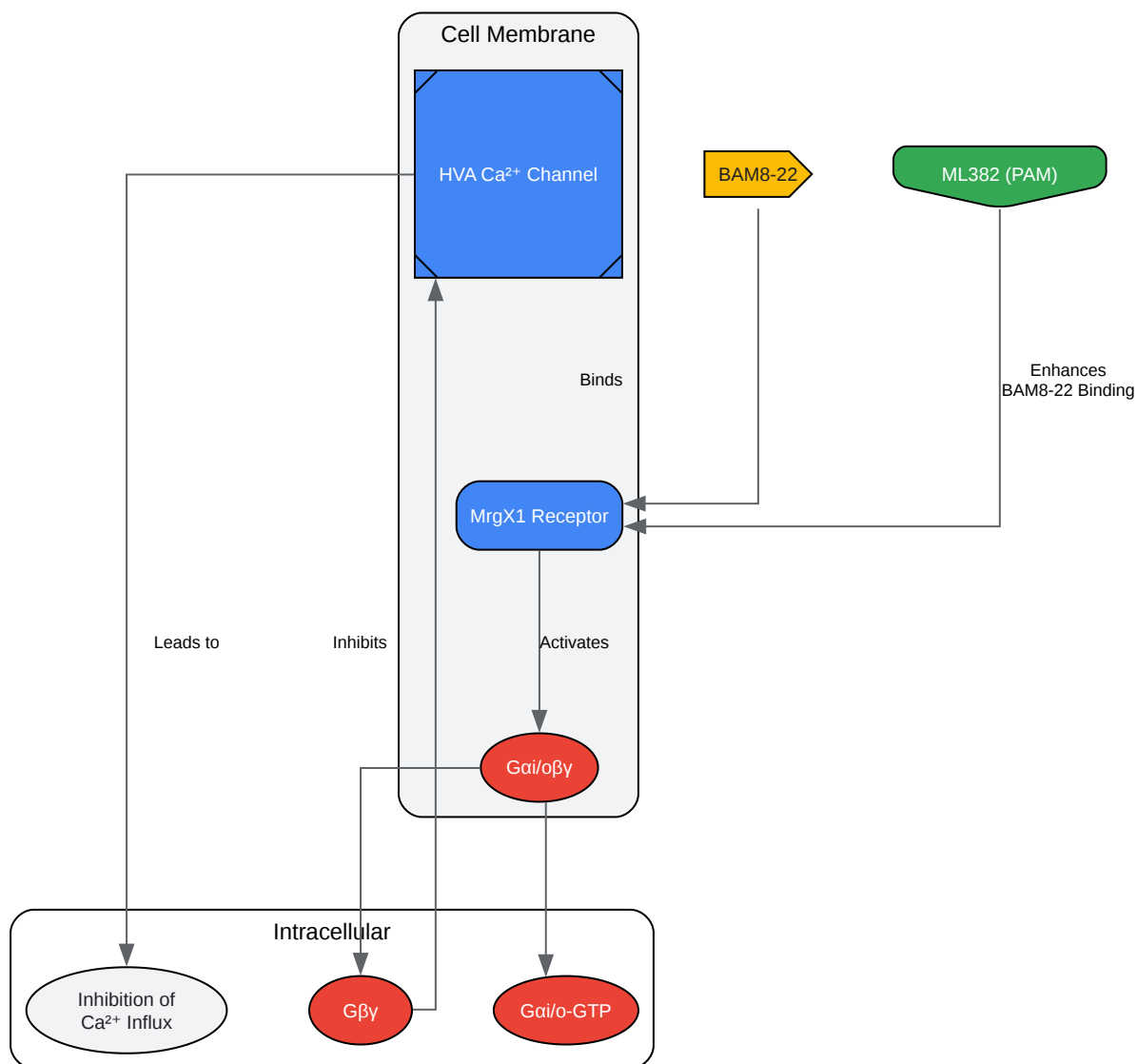
- Same as Protocol 1, with the following modifications to the solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 K-gluconate, 5 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

- Cell Preparation and Solution Preparation: Follow steps 1 and 2 from Protocol 1, using the appropriate solutions for current-clamp recording.
- Current-Clamp Recording:
 - Establish a whole-cell patch-clamp configuration in current-clamp mode.
 - Measure the resting membrane potential of the neuron.

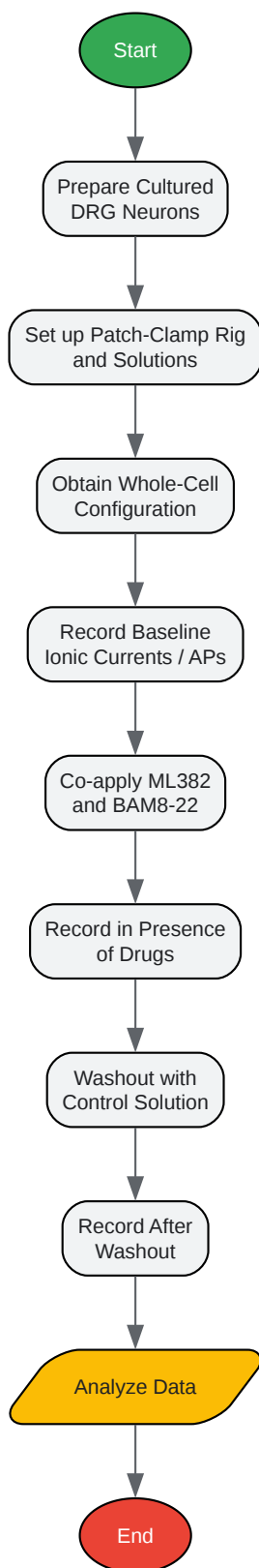
- Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 200 pA in 20 pA increments for 500 ms) to elicit action potentials.
- Record the baseline firing frequency and other action potential parameters (e.g., threshold, amplitude, duration).
- Drug Application:
 - Co-apply BAM8-22 and **ML382** as described in Protocol 1, step 5.
 - After the drug effect has stabilized, repeat the current injection protocol and record the action potential firing.
- Data Analysis:
 - Measure the number of action potentials fired at each current step.
 - Plot the firing frequency as a function of the injected current (f-I curve).
 - Compare the f-I curves before and after drug application to quantify the change in neuronal excitability.
 - Analyze changes in single action potential properties.

Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of **ML382** and BAM8-22 on HVA calcium channels.



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References

- 1. Whole-cell patch clamp recording [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrophysiology Recording with ML382]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609162#electrophysiology-recording-with-ml382-application]

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